molecular formula H12N4O7S B089084 Triammonium nitrate sulfate CAS No. 12436-94-1

Triammonium nitrate sulfate

Cat. No. B089084
CAS RN: 12436-94-1
M. Wt: 212.19 g/mol
InChI Key: KKEOZWYTZSNYLJ-UHFFFAOYSA-O
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Patent
US06689181B2

Procedure details

A series of ammonium sulfate nitrate materials were prepared using the same ammonium sulfate and ammonium nitrate as described in Comparative Example 1. The parameters varied in this series of batches were the oven temperature, the mole ratio of ammonium sulfate to ammonium nitrate, and the weight percent of water in the charge. Batch size was 10-55 g. The procedure employed was otherwise the same as described in Comparative Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[N+:8]([O-:11])([O-:10])=[O:9].[NH4+]>O>[N+:8]([O-:11])([O-:10])=[O:9].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:8].[NH4+:8] |f:0.1.2,3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].S(=O)(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.